
The Efficacy of 4,4'-
Bis(diethylamino)benzophenone in

Photopolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4,4'-

Bis(diethylamino)benzophenone

Cat. No.: B160578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 4,4'-
Bis(diethylamino)benzophenone (DEABP) when used in combination with different co-

initiators in photopolymerization processes. DEABP, a derivative of benzophenone, is a widely

utilized Type II photoinitiator, particularly in UV-curable systems for applications ranging from

dental resins to 3D printing. Its performance is critically dependent on the choice of co-initiator,

which acts as a hydrogen donor to generate the free radicals necessary for polymerization.

Performance Comparison of DEABP-Based
Photoinitiator Systems
The efficacy of a photoinitiator system is typically evaluated based on parameters such as the

rate of polymerization and the final degree of conversion (DC) of the monomer. While

comprehensive studies directly comparing DEABP with a wide array of co-initiators under

identical conditions are limited, existing research provides valuable insights, particularly in

comparison to the well-established camphorquinone (CQ)-amine system.

A key study investigated the effect of adding DEABP as a co-initiator to a binary photoinitiating

system composed of camphorquinone and an amine (ethyl-4-dimethylaminobenzoate,

DMAEMA) in a Bisphenol A glycerolate dimethacrylate (BisGMA) and triethylene glycol
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dimethacrylate (TEGDMA) resin blend. The results demonstrated a significant enhancement in

both the initial velocity of polymerization and the final degree of conversion with the inclusion of

DEABP.[1][2][3][4][5]

Table 1: Comparison of Polymerization Efficacy With and Without DEABP[3][4]

Photoinitiator System
Initial Velocity of
Polymerization (%/s)

Final Degree of
Conversion (%)

CQ + Amine 22.5 58.0

CQ + Amine + DEABP 34.8 68.7

The data clearly indicates that the addition of DEABP to the CQ-amine system leads to a more

efficient polymerization process, characterized by a faster onset and a more complete

conversion of the monomer into a polymer network. This enhanced performance can be

attributed to the high photon-absorption efficiency of DEABP.[3]

While direct quantitative comparisons with other co-initiator classes like iodonium salts and

phosphine oxides in combination with DEABP are not readily available in the literature, general

principles of photochemistry allow for a qualitative assessment.

Amine Co-initiators: Tertiary amines are the most common and effective co-initiators for Type

II photoinitiators like DEABP.[6] The efficiency of the amine in the hydrogen donation process

influences the overall polymerization kinetics.

Iodonium Salts: Iodonium salts can be used as co-initiators, often in three-component

systems, to enhance the rate of polymerization. They can participate in a redox cycle with

the photoinitiator, leading to the generation of additional initiating radicals.

Phosphine Oxides: Acylphosphine oxides are typically used as Type I photoinitiators,

meaning they can generate free radicals directly upon UV exposure without the need for a

co-initiator. However, they can be used in combination with Type II initiators to create

synergistic systems with improved overall cure efficiency.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://bio-protocol.org/exchange/minidetail?id=10997866&type=30
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Validating_Photopolymerization_Kinetics_Photo_DSC_vs_RT_FTIR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4644780/
https://www.researchgate.net/publication/283747964_The_effect_of_44'-bisNN-diethylamino_benzophenone_on_the_degree_of_conversion_in_liquid_photopolymer_for_dental_3D_printing
https://revroum.lew.ro/wp-content/uploads/2007/RRC_4_2007/Art%2018.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4644780/
https://www.researchgate.net/publication/283747964_The_effect_of_44'-bisNN-diethylamino_benzophenone_on_the_degree_of_conversion_in_liquid_photopolymer_for_dental_3D_printing
https://pmc.ncbi.nlm.nih.gov/articles/PMC4644780/
https://www.researchgate.net/publication/230287803_Efficiency_of_44'-bisNN-diethylamino_benzophenone_for_the_polymerization_of_dimethacrylate_resins_in_thick_sections
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure reproducibility and enable accurate comparison of photoinitiator systems,

standardized experimental protocols are essential. The following sections detail the

methodologies for key experiments used to evaluate the efficacy of DEABP and its co-initiator

systems.

Measurement of Degree of Conversion (DC) by FT-IR
Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to determine the

degree of conversion of monomers during photopolymerization. The principle lies in monitoring

the decrease of the characteristic absorption band of the reactive functional group (e.g., C=C

double bond in acrylates and methacrylates) as the polymerization proceeds.

Materials and Equipment:

FT-IR Spectrometer (e.g., equipped with an Attenuated Total Reflectance (ATR) accessory)

UV/Vis light source with controlled intensity and wavelength (e.g., 405 nm LED)

Monomer resin formulation (e.g., BisGMA/TEGDMA)

Photoinitiator system (DEABP and co-initiators)

Silicone molds for sample preparation

Polyester film and glass slides

Procedure:

Sample Preparation: The liquid resin containing the photoinitiator system is placed in a

silicone mold of defined dimensions (e.g., 5 mm diameter, 1 mm height). The mold is

covered with a polyester film and a glass slide to create a uniform sample thickness and

minimize oxygen inhibition.

FT-IR Spectra Acquisition:
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An initial FT-IR spectrum of the uncured resin is recorded to determine the initial peak

height or area of the reactive monomer bond (e.g., methacrylate C=C bond at

approximately 1638 cm⁻¹). An internal standard peak, which does not change during

polymerization (e.g., an aromatic C=C bond at around 1608 cm⁻¹), is also identified.

The sample is then exposed to the UV/Vis light source for a specific duration.

FT-IR spectra are recorded at different irradiation time points (e.g., 10, 30, 60, 180, 300

seconds) to monitor the decrease in the monomer peak.

Calculation of Degree of Conversion: The degree of conversion (DC) at each time point is

calculated using the following formula:

DC (%) = [1 - (A_aliphatic / A_aromatic)_cured / (A_aliphatic / A_aromatic)_uncured] * 100

where:

A_aliphatic is the absorbance of the aliphatic C=C bond.

A_aromatic is the absorbance of the aromatic C=C bond (internal standard).

Measurement of Polymerization Kinetics by Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the

kinetics of photopolymerization by measuring the heat flow associated with the exothermic

polymerization reaction.

Materials and Equipment:

Photo-DSC instrument equipped with a UV/Vis light source

Aluminum DSC pans

Monomer resin formulation with the photoinitiator system

Procedure:
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Sample Preparation: A small, precise amount of the liquid resin (typically 1-5 mg) is weighed

into an aluminum DSC pan.

Isothermal Measurement: The sample is placed in the DSC cell and allowed to equilibrate at

a constant temperature (e.g., 25°C).

Photo-Curing: The sample is then irradiated with a UV/Vis light of a specific intensity and

wavelength for a set period. The instrument records the heat flow as a function of time.

Data Analysis: The exothermic peak in the heat flow curve represents the polymerization

reaction. The area under the peak is proportional to the total heat of polymerization (ΔH_p).

The rate of polymerization is proportional to the heat flow at any given time. The degree of

conversion can be calculated by dividing the heat evolved at a certain time by the total heat

of polymerization.

Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in photopolymerization can aid in understanding

the underlying mechanisms and experimental designs.
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Caption: General mechanism of Type II photopolymerization with DEABP.

Experimental Workflow for Efficacy Evaluation
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Caption: Workflow for comparing photoinitiator efficacy.

Conclusion
4,4'-Bis(diethylamino)benzophenone is a highly effective photoinitiator, particularly when

used as a co-initiator in combination with other systems like camphorquinone-amine. The

addition of DEABP has been shown to significantly increase both the rate of polymerization and

the final degree of monomer conversion, leading to more efficient and complete curing

processes. For researchers and professionals in drug development and material science, the

careful selection of a co-initiator for use with DEABP is a critical step in optimizing the

properties of photopolymerized materials. Further research directly comparing the performance
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of DEABP with a broader range of co-initiators would provide valuable data for the formulation

of advanced photocurable systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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